molecular formula C22H21FN4O2S B2495366 N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251594-59-8

N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2495366
CAS RN: 1251594-59-8
M. Wt: 424.49
InChI Key: PHDHGBSCEDVPFZ-UHFFFAOYSA-N
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Description

Triazolopyridine sulfonamides are a class of compounds known for their diverse biological activities and potential applications in various fields, including agriculture and medicine. These compounds are characterized by their triazolopyridine core attached to a sulfonamide group, which can be modified to produce new compounds with desired properties and activities (Chen et al., 2009).

Synthesis Analysis

The synthesis of triazolopyridine sulfonamides often involves the condensation of chlorosulfonyl triazolopyridines with aromatic amines. This method allows for the introduction of various substituents on the triazolopyridine core, enabling the fine-tuning of the compound's properties. For instance, modifications to the methyl group of Flumetsulam, a known herbicide, have led to the development of new compounds with enhanced herbicidal activity and faster degradation rates in soil (Chen et al., 2009).

Molecular Structure Analysis

The molecular structure of triazolopyridine sulfonamides is crucial for their biological activity. Computational simulations and binding free energy calculations have been used to rationalize the interactions between these compounds and their biological targets. For example, the enzyme-inhibiting activity of certain derivatives has been explained through such computational analyses, highlighting the importance of molecular structure in the design of new compounds (Chen et al., 2009).

Chemical Reactions and Properties

Triazolopyridine sulfonamides can undergo various chemical reactions, enabling the synthesis of a wide range of derivatives. These reactions include nucleophilic addition to azomethine groups, cyclization in the presence of alkali, and others, allowing for the formation of annulated heterocyclic derivatives with potential biological activities (Rozentsveig et al., 2013).

Physical Properties Analysis

The physical properties of triazolopyridine sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application and effectiveness in its intended use. For instance, the half-life in soil of certain herbicidal compounds indicates their environmental persistence and degradation rate, which are important considerations in agricultural applications (Chen et al., 2009).

Chemical Properties Analysis

The chemical properties of triazolopyridine sulfonamides, such as reactivity, acid-base behavior, and interaction with biological targets, are key to their function. Studies on these compounds often focus on their ability to inhibit specific enzymes or biological processes, which is determined by their chemical structure and properties. The inhibition of acetohydroxyacid synthase by certain derivatives highlights the potential of these compounds as herbicides (Chen et al., 2009).

Scientific Research Applications

Herbicidal Activity

Compounds related to N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been investigated for their herbicidal properties. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003). Additionally, other related compounds, such as Flumetsulam, a derivative of triazolopyrimidine-2-sulfonamide, have shown significant herbicidal activity, confirming the potential of these compounds in agricultural applications (Hu, Chen, Liu, & Yang, 2005).

Antifungal and Insecticidal Properties

Research into sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has indicated that some of these compounds display good antifungal and insecticidal activities. Specific compounds have shown high inhibition rates against certain fungi and high mortality rates against particular insect species (Xu, Wang, Zhu, Shao, Yu, Xue, Wu, & Shi, 2017).

Antimalarial Potential

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been evaluated for antimalarial activity. Certain compounds from this series have shown good inhibitory effects against Plasmodium falciparum in vitro, suggesting their potential as antimalarial agents (Karpina, Kovalenko, Drushlyak, Bunyatyan, Georgiyants, Ivanov, Langer, & Maes, 2020).

Anticancer Activity

Compounds like N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which are structurally related to N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have been modified to enhance their anticancer properties. These modifications have led to the development of potent antiproliferative agents with reduced toxicity, suggesting a potential avenue for cancer therapy (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Mechanism of Action

    Target of Action

    The compound “N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a sulfonamide derivative . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This could potentially be a target of this compound.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-16(2)17-9-11-19(12-10-17)27(14-18-6-3-4-7-20(18)23)30(28,29)21-8-5-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDHGBSCEDVPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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